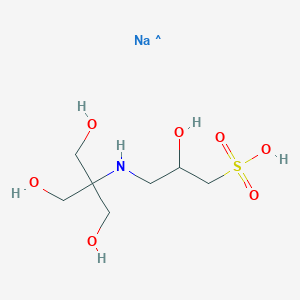

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate

Descripción

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate (CAS: 105140-25-8), commonly known as TAPS (though the full name is retained per instructions), is a zwitterionic sulfonate compound with the molecular formula C₇H₁₆NNaO₇S and a molecular weight of 281.26 g/mol . Its structure features a central propane backbone substituted with hydroxyl, hydroxymethyl, amino, and sulfonate groups. This configuration grants it high water solubility and buffering capacity in the pH range 7.7–9.1, making it a critical component in biochemical and pharmaceutical research .

The compound’s synthesis typically involves multi-step reactions, including sulfonation and amination of glycerol derivatives, followed by sodium salt formation. Its InChIKey (XRADYQRMWVBZEH-UHFFFAOYSA-M) and PubChem ID confirm its unique identity . Notably, TAPS exhibits strong metal complexation properties, particularly with Cr³⁺, Fe³⁺, and Cu²⁺, which is advantageous in stabilizing metal-sensitive biological systems .

Propiedades

IUPAC Name |

sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADYQRMWVBZEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105140-25-8 | |

| Record name | 105140-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

TAPSO sodium salt primarily targets the pH of the medium in which it is used. It is a zwitterionic buffer that helps maintain the required pH of the medium.

Mode of Action

TAPSO sodium salt interacts with its target (the medium’s pH) by resisting changes in the pH. It exhibits properties such as high water solubility, inertness, stability, and extremely low absorbance of ultraviolet-visible (UV-vis) light.

Biochemical Pathways

Instead, it provides a stable pH environment that is crucial for various biochemical reactions and pathways to proceed correctly.

Pharmacokinetics

It is highly soluble in water, which can impact its distribution in aqueous solutions.

Result of Action

The primary result of TAPSO sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for various biological and biochemical experiments, including cell culture operations and capillary electrophoresis. It also aids in stabilizing lysozyme against thermal denaturation.

Action Environment

The action of TAPSO sodium salt can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is generally stable and maintains its buffering capacity within a useful ph range of 77-91. It is recommended to store the prepared solution at 4°C for better results.

Análisis Bioquímico

Biochemical Properties

TAPSO sodium salt plays a crucial role in biochemical reactions. It maintains the required pH of the medium and exhibits various properties such as high water solubility, highly inert, and stable nature, and extremely low absorbance of ultraviolet-visible (UV-vis) light. It aids in stabilizing lysozyme against thermal denaturation.

Cellular Effects

TAPSO sodium salt has certain advantages as a buffer in cell culture media, as cell culture operations require long-term exposure to CO2. When TAPSO sodium salt is added as a buffer to the culture medium, it can resist drastic changes in pH value and maintain it within the required range, thus ensuring the orderly progress of cell culture experiments.

Molecular Mechanism

One of the primary mechanisms of action of TAPSO sodium salt lies in its buffering capacity, making it an essential component in biochemical and molecular biology studies. It maintains a useful pH range of 7.7-9.1, allowing for precise control of pH in biological systems.

Temporal Effects in Laboratory Settings

TAPSO sodium salt is stable under recommended storage conditions. It is available in the form of a crystalline powder and has a water content of less than or equal to 1%. It is recommended to store the prepared solution at 4 ℃ for better results in a short period of time.

Actividad Biológica

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate, commonly referred to as TAPS sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical applications. This compound is known for its ability to maintain stable pH levels in various biological systems, which is crucial for enzyme activity and cellular processes. This article explores the biological activity of TAPS sodium salt, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₇H₁₆NNaO₇S

- Molecular Weight : 281.26 g/mol

- CAS Number : 105140-25-8

- PubChem ID : 43835035

- Structure : TAPS contains multiple hydroxyl groups and a sulfonate group, contributing to its buffering capacity.

TAPS functions primarily as a buffering agent that stabilizes pH in physiological conditions. Its zwitterionic nature allows it to resist changes in pH when acids or bases are added. The buffering range of TAPS is typically between pH 7.0 and 9.0, making it suitable for various biological experiments where maintaining a neutral environment is essential.

Key Mechanisms:

- pH Stabilization : By accepting or donating protons (H⁺ ions), TAPS can effectively modulate pH levels in solution.

- Enzyme Activity Support : Many enzymes exhibit optimal activity within specific pH ranges; TAPS helps maintain these conditions during reactions.

- Cellular Environment Maintenance : In cell culture applications, TAPS supports the physiological pH necessary for cellular functions.

Applications in Biological Research

TAPS sodium salt is employed across various fields of biological research due to its favorable properties:

- Cell Culture : Used in media formulations to maintain pH stability during cell growth.

- Biochemical Assays : Acts as a buffer in enzyme assays, ensuring consistent conditions for accurate measurements.

- Protein Purification : Utilized in chromatography techniques to stabilize proteins during purification processes.

Case Study 1: Enzyme Activity Assay

In a study assessing the activity of a specific enzyme involved in metabolic pathways, researchers utilized TAPS as the buffering agent. The results indicated that enzyme activity was significantly higher when TAPS was used compared to other common buffers like Tris or phosphate buffers, particularly at physiological pH levels.

Case Study 2: Cell Viability Testing

A series of experiments were conducted to evaluate the effects of various buffers on cell viability. Cells cultured in media supplemented with TAPS exhibited higher viability rates over extended periods compared to those cultured with other buffers. This underscores TAPS's role in creating a more favorable environment for cell growth and maintenance.

Comparative Analysis of Buffers

| Buffer Type | pH Range | Advantages | Disadvantages |

|---|---|---|---|

| Tris | 7.0 - 9.0 | Good stability; widely used | Can interfere with some assays |

| Phosphate | 6.5 - 7.5 | Physiological relevance | Limited buffering capacity at higher pH |

| TAPS | 7.0 - 9.0 | Excellent stability; minimal interference | Less commonly used than Tris |

Aplicaciones Científicas De Investigación

The compound features a sulfonate group that enhances its solubility and buffering capacity, making it suitable for various biochemical applications. The presence of multiple hydroxyl groups contributes to its ability to form hydrogen bonds, which is crucial for its function in biological systems.

Buffering Agent

TAPS is widely used as a buffering agent in biochemical experiments. Its effective pH range is approximately 7.0 to 9.0, which makes it suitable for maintaining physiological pH levels in various biological assays.

Case Study: Buffering Capacity Comparison

A study compared the buffering capacities of TAPS with other common buffers like Tris and HEPES. The results demonstrated that TAPS provided superior buffering stability under physiological conditions, particularly in enzyme assays where pH fluctuations could affect activity.

Biochemical Assays

TAPS is utilized in numerous biochemical assays due to its compatibility with various enzymes and proteins. It is particularly effective in assays involving nucleic acids and proteins where a neutral pH is essential.

Case Study: Enzyme Activity Assay

In a specific enzyme activity assay involving alkaline phosphatase, TAPS was used as the buffer. The results indicated that the enzyme exhibited optimal activity at pH 8.0 when buffered with TAPS compared to other buffers, highlighting its effectiveness in maintaining enzyme stability.

Synthetic Chemistry

TAPS serves as a reagent in synthetic chemistry, particularly in the synthesis of amino acids and other derivatives. Its ability to stabilize reactive intermediates makes it a valuable tool for chemists.

Case Study: Synthesis of Amino Acids

Research demonstrated that using TAPS as a stabilizing agent during the synthesis of amino acids improved yields significantly compared to reactions conducted without it. The stabilization of reactive species facilitated smoother reaction pathways.

Pharmaceutical Formulations

Due to its safety profile and effectiveness as a buffer, TAPS is also explored for use in pharmaceutical formulations, especially those requiring precise pH control.

Case Study: Drug Formulation Development

A formulation study involving a new drug candidate utilized TAPS to maintain the stability of the active ingredient throughout storage. The results showed that formulations with TAPS exhibited less degradation over time compared to those using traditional buffers.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize TAPS’s uniqueness, it is compared to structurally related sulfonate derivatives, focusing on functional groups, solubility, pKa, and applications.

Table 1: Comparative Analysis of TAPS and Similar Sulfonate Compounds

Key Differentiators

Functional Groups and Reactivity: TAPS contains four hydroxyl groups and an amino group, enabling robust hydrogen bonding and buffering capabilities absent in simpler sulfonates like Sodium 3-hydroxypropane-1-sulfonate . In contrast, Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate incorporates an aromatic methoxyphenyl group, enhancing lipophilicity for membrane interaction studies . The bromopyridinyl-diazenyl derivative (CAS N/A) exhibits azo-based chromophore properties, ideal for dye applications .

Buffering and Metal Binding :

TAPS’s pKa (8.40 ) and strong Cr³⁺/Fe³⁺ complexation distinguish it from other sulfonates, which lack such metal-binding specificity .

Biological vs. Industrial Applications :

While TAPS is pivotal in siRNA delivery buffers , Sodium 2-methylprop-2-ene-1-sulphonate is primarily used in industrial polymer synthesis due to its reactive alkene group .

Métodos De Preparación

Two-Step Synthesis via Chlorosulfonate Intermediate

The most documented route involves a two-step process beginning with the synthesis of 3-chloro-2-hydroxypropane-1-sulfonic acid sodium salt, followed by nucleophilic substitution with tris(hydroxymethyl)aminomethane (TRIS).

Step 1: Synthesis of 3-Chloro-2-Hydroxypropane-1-Sulfonic Acid Sodium Salt

Epichlorohydrin (ECH) reacts with sodium bisulfite (NaHSO₃) under controlled conditions to yield the intermediate:

-

Temperature : 85°C

-

Reaction Time : 2 hours stirring, followed by 1.5 hours standing

-

Molar Ratio (NaHSO₃:ECH) : 1.05–1.30

-

Catalyst : Tetra-n-butylammonium bromide (TBAB, 3–8% w/w of ECH)

This step achieves ~85% yield, with purity enhanced via recrystallization from distilled water and ethanol washes.

Step 2: Amination with TRIS

The chloro intermediate undergoes nucleophilic substitution with TRIS to form the final product:

Reaction Parameters :

-

Solvent : Aqueous medium

-

Temperature : 55–90°C

-

Time : 2.5–4 hours

-

Molar Ratio (Chloro intermediate:TRIS) : 1:1.05–1.10

The reaction is driven by the nucleophilic attack of TRIS’s amine group on the electrophilic carbon adjacent to the chlorine atom, facilitated by mild alkaline conditions.

Direct Sulfonation of TRIS Derivative

An alternative single-step method involves sulfonating a pre-functionalized TRIS derivative. While less common, this approach simplifies purification by avoiding intermediate isolation.

Procedure :

-

TRIS is reacted with a sulfonating agent (e.g., propane sultone) in aqueous NaOH.

-

The mixture is heated at 60–80°C for 6–8 hours.

-

The product is precipitated by adjusting the pH to 7.0–7.5 and purified via vacuum filtration.

Challenges :

-

Competing side reactions at elevated temperatures.

Optimization of Reaction Conditions

Temperature and Time Dependence

Catalytic Efficiency

TBAB enhances the nucleophilicity of bisulfite in Step 1, reducing reaction time by 30%.

Solvent Systems

-

Aqueous Solutions : Preferred for both steps due to the hydrophilic nature of reactants.

-

Ethanol-Water Mixes : Improve intermediate solubility during crystallization.

Purification and Characterization

Crystallization

Analytical Methods

-

FTIR : Confirms sulfonate (S=O stretch at 1040 cm⁻¹) and hydroxyl (broad peak at 3400 cm⁻¹) groups.

-

¹H NMR : Peaks at δ 3.5–4.0 ppm correspond to hydroxymethyl and sulfonate-attached protons.

-

Elemental Analysis : Matches theoretical values for C (29.8%), H (5.7%), N (4.9%), and S (11.4%).

Yield and Scalability

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Chloro Intermediate | 85.2 | 99.0 |

| Final Product | 78.5 | 98.5 |

Scalability Notes :

Industrial Applications and Modifications

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate, and how can structural ambiguities be resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify hydroxyl, sulfonate, and tris(hydroxymethyl)methylamino groups. For example, the sulfonate group (SO) typically does not show proton signals but can be inferred via C shifts (~55-65 ppm for adjacent carbons). The tris(hydroxymethyl) group will exhibit characteristic methylene protons at ~3.4–3.8 ppm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can confirm the molecular ion [M–Na]. High-resolution MS (HRMS) helps distinguish it from isomers, such as TAPS derivatives .

- Infrared (IR) Spectroscopy: Peaks at ~1040 cm (symmetric S=O stretch) and ~3400 cm (broad O–H stretch) confirm sulfonate and hydroxyl groups.

- Chromatography: Reverse-phase HPLC with a C18 column and UV detection (210–220 nm) can assess purity. Use a mobile phase with 0.1% trifluoroacetic acid (TFA) to suppress sulfonate group ionization and improve retention.

Advanced: How can researchers optimize crystallization conditions for this compound, particularly when encountering twinned crystals or high solvent content?

Answer:

- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., water:ethanol or water:acetonitrile) to balance polarity. The compound’s multiple hydroxyl groups favor polar solvents, but slow evaporation rates are critical to avoid amorphous precipitates.

- Handling Twinning: If twinning occurs, collect data from multiple crystals and use the SHELXL software (TWIN/BASF commands) to refine twinned structures. For high solvent content (>50%), apply SQUEEZE (in PLATON) to model disordered solvent molecules and improve resolution .

- Cryoprotection: Soak crystals in mother liquor supplemented with 20–25% glycerol or ethylene glycol before flash-cooling to 100 K to mitigate ice formation.

Basic: What synthetic routes are reported for this compound, and what parameters critically influence yield and purity?

Answer:

- Route 1: React tris(hydroxymethyl)aminomethane (TRIS) with 3-chloro-2-hydroxypropanesulfonic acid under alkaline conditions (pH 9–10). Monitor temperature (40–50°C) to avoid epoxide formation from the chloro intermediate .

- Purification: Dialyze against deionized water (MWCO 500 Da membrane) to remove unreacted TRIS and salts. Final purity (>98%) can be confirmed via ion-exchange chromatography.

- Critical Parameters:

- pH Control: Excess alkalinity leads to hydrolysis of the sulfonate group.

- Stoichiometry: A 1:1 molar ratio of TRIS to sulfonate precursor minimizes byproducts.

Advanced: How does the compound’s structure influence its buffering capacity in high-resolution enzymatic assays, and what validations are required for pH-sensitive studies?

Answer:

- Buffering Mechanism: The sulfonate group (pKa ~1.5) provides ionic stability, while the tris(hydroxymethyl) group (pKa ~8.1) acts as a zwitterionic buffer. This dual functionality stabilizes pH 7–9, ideal for alkaline phosphatase or protease assays .

- Validation Steps:

- pH Titration: Confirm buffering range using a pH meter with incremental HCl/NaOH additions.

- Enzyme Compatibility: Test inhibition by spiking the compound (10–50 mM) into reaction mixtures and comparing activity to standard buffers (e.g., Tris-HCl).

- Ionic Strength Effects: Measure enzyme kinetics at varying buffer concentrations (50–200 mM) to identify interference with substrate binding.

Basic: What safety precautions are essential when handling this compound in aqueous solutions, considering its hygroscopic and reactive functional groups?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. The compound’s hygroscopic nature increases dissolution rates upon exposure, raising ingestion risks .

- Ventilation: Use a fume hood when weighing powdered forms to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with 5% sodium bicarbonate solution before absorbing with inert material (e.g., vermiculite).

- Storage: Keep in airtight containers with desiccants (e.g., silica gel) to prevent moisture absorption and degradation.

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Answer:

- Methodological Consistency: Ensure standardized conditions (e.g., 25°C, magnetic stirring at 500 rpm for 24 hours). Discrepancies often arise from incomplete equilibration or solvent impurities.

- Solubility Analysis: Use gravimetric methods (filter saturated solutions through 0.22 µm membranes) and cross-validate with UV-Vis spectroscopy (λ = 210 nm). For low solubility (<1 mg/mL), employ dynamic light scattering (DLS) to detect colloidal aggregates.

- Thermodynamic Modeling: Apply the Modified Apelblat Equation to correlate experimental solubility with temperature and solvent polarity. This is critical for predicting behavior in mixed solvents (e.g., DMSO:water) .

Basic: What strategies are effective in stabilizing aqueous solutions of this compound against oxidative or hydrolytic degradation?

Answer:

- Antioxidants: Add 0.1% (w/v) EDTA to chelate metal ions that catalyze oxidation.

- pH Control: Store solutions at pH 7–8 (adjusted with NaOH) to minimize sulfonate group hydrolysis.

- Temperature: Lyophilize aliquots and store at –20°C; avoid repeated freeze-thaw cycles. For short-term use, refrigerate solutions (4°C) under nitrogen gas to limit oxygen exposure .

Advanced: What computational approaches can predict the compound’s interactions with proteins, and how can these be validated experimentally?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to target proteins (e.g., serum albumin). Parameterize the sulfonate group with RESP charges derived from GAUSSIAN quantum calculations.

- Molecular Dynamics (MD): Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of predicted binding poses.

- Experimental Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.